3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutene core with multiple functional groups, including trifluoromethyl and dibenzylamino groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutene core, followed by the introduction of the trifluoromethyl and dibenzylamino groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biochemical pathways and as a probe to investigate enzyme activity.
Industry: The compound’s unique properties make it suitable for use in materials science and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-Difluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C32H29F6N3O2 |
---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dibenzylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H29F6N3O2/c33-31(34,35)22-15-23(32(36,37)38)17-24(16-22)39-27-28(30(43)29(27)42)40-25-13-7-8-14-26(25)41(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26,39-40H,7-8,13-14,18-19H2/t25-,26-/m1/s1 |
InChI Key |
HGPQWIFTULUUJF-CLJLJLNGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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